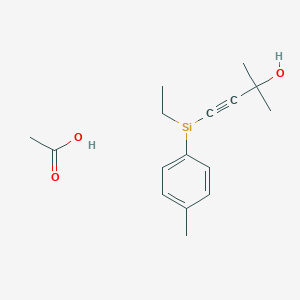
N,N-Diethyl-3,5-dimethyl-2-oxo-6-phenyl-2lambda~5~-pyridazin-4-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N-Diethyl-3,5-dimethyl-2-oxo-6-phenyl-2lambda~5~-pyridazin-4-amine is a complex organic compound with a unique structure that includes a pyridazine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Diethyl-3,5-dimethyl-2-oxo-6-phenyl-2lambda~5~-pyridazin-4-amine typically involves multiple steps. One common method includes the reaction of 3,5-dimethyl-2-oxo-6-phenylpyridazine with diethylamine under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Análisis De Reacciones Químicas
Types of Reactions
N,N-Diethyl-3,5-dimethyl-2-oxo-6-phenyl-2lambda~5~-pyridazin-4-amine can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This compound can participate in nucleophilic substitution reactions, often using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N,N-Diethyl-3,5-dimethyl-2-oxo-6-phenylpyridazine-4-carboxylic acid, while reduction could produce N,N-Diethyl-3,5-dimethyl-2-oxo-6-phenylpyridazine-4-amine.
Aplicaciones Científicas De Investigación
N,N-Diethyl-3,5-dimethyl-2-oxo-6-phenyl-2lambda~5~-pyridazin-4-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.
Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.
Mecanismo De Acción
The mechanism by which N,N-Diethyl-3,5-dimethyl-2-oxo-6-phenyl-2lambda~5~-pyridazin-4-amine exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
- N,N-Diethyl-3,5-dimethyl-2-oxo-6-phenylpyridazine
- N,N-Diethyl-3,5-dimethyl-2-oxo-6-phenylpyridazine-4-carboxylic acid
Uniqueness
N,N-Diethyl-3,5-dimethyl-2-oxo-6-phenyl-2lambda~5~-pyridazin-4-amine is unique due to its specific structural features, which confer distinct chemical and biological properties
Propiedades
Número CAS |
60325-93-1 |
|---|---|
Fórmula molecular |
C16H21N3O |
Peso molecular |
271.36 g/mol |
Nombre IUPAC |
N,N-diethyl-3,5-dimethyl-2-oxido-6-phenylpyridazin-2-ium-4-amine |
InChI |
InChI=1S/C16H21N3O/c1-5-18(6-2)16-12(3)15(17-19(20)13(16)4)14-10-8-7-9-11-14/h7-11H,5-6H2,1-4H3 |
Clave InChI |
VOVZANQTCSYTHT-UHFFFAOYSA-N |
SMILES canónico |
CCN(CC)C1=C(C(=N[N+](=C1C)[O-])C2=CC=CC=C2)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1H-Indole, 1-[5-(2-chlorophenyl)-1,3-dioxo-4-pentynyl]-](/img/structure/B14595784.png)



![1-[4-(Methanesulfinyl)phenyl]-2-phenylethan-1-one](/img/structure/B14595794.png)
![N-[4-(2,4-Dichlorophenoxy)-2-methoxyphenyl]formamide](/img/structure/B14595825.png)
![N-{1-[2-(1H-Indol-3-yl)ethyl]piperidin-4-yl}-N'-phenylurea](/img/structure/B14595827.png)
![10-Chloro-11a-methyl-11a,12-dihydro-11H-benzo[a]xanthene](/img/structure/B14595835.png)




![4-Methyltetrazolo[1,5-a]quinoxaline](/img/structure/B14595862.png)
